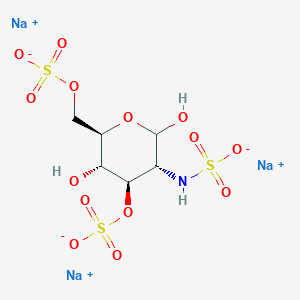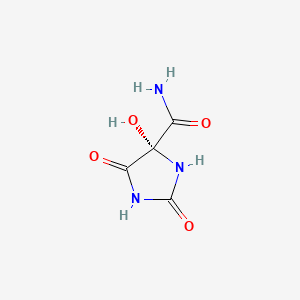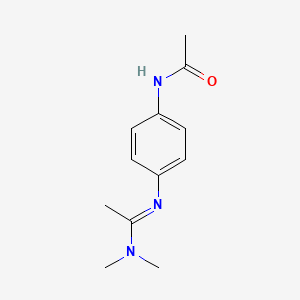
D-Glucosamine-2,3,6-trisulfate, trisodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucosamine-2,3,6-trisulfate, trisodium salt is a sulfated derivative of glucosamine, a naturally occurring amino sugar. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of three sulfate groups attached to the glucosamine molecule, which enhances its solubility and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucosamine-2,3,6-trisulfate, trisodium salt typically involves the sulfation of glucosamine. One common method includes the reaction of glucosamine hydrochloride with sulfur trioxide-pyridine complex in an organic solvent such as dimethylformamide (DMF). The reaction is carried out under controlled temperature and pH conditions to ensure the selective sulfation at the 2, 3, and 6 positions of the glucosamine molecule .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to achieve higher yields and purity. The process includes the sulfation reaction followed by purification steps such as crystallization and filtration to obtain the final product in its trisodium salt form .
Analyse Chemischer Reaktionen
Types of Reactions
D-Glucosamine-2,3,6-trisulfate, trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can lead to the formation of desulfated glucosamine derivatives.
Substitution: The sulfate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Desulfated glucosamine and its derivatives.
Substitution: Various substituted glucosamine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
D-Glucosamine-2,3,6-trisulfate, trisodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfated compounds.
Biology: Studied for its role in cellular signaling and as a potential therapeutic agent for various diseases.
Medicine: Investigated for its anti-inflammatory and chondroprotective properties, making it a candidate for the treatment of osteoarthritis.
Industry: Utilized in the production of sulfated polysaccharides and other industrial chemicals.
Wirkmechanismus
The mechanism of action of D-Glucosamine-2,3,6-trisulfate, trisodium salt involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with enzymes involved in the synthesis and degradation of glycosaminoglycans, which are essential components of the extracellular matrix.
Pathways Involved: The compound modulates signaling pathways related to inflammation and cartilage metabolism, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Glucosamine-3,6-di-O-sulfate (2Na): Another sulfated derivative of glucosamine with two sulfate groups.
D-Galactosamine-2-N-sulfate, sodium salt: A sulfated derivative of galactosamine.
D-Glucosamine-2-N,6-O-disulfate, sodium salt: A disulfated derivative of glucosamine.
Uniqueness
D-Glucosamine-2,3,6-trisulfate, trisodium salt is unique due to the presence of three sulfate groups, which enhances its solubility and reactivity compared to other sulfated derivatives. This makes it particularly useful in applications requiring high sulfation levels and specific reactivity patterns .
Eigenschaften
IUPAC Name |
trisodium;[(3R,4R,5R,6R)-2,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO14S3.3Na/c8-4-2(1-19-23(13,14)15)20-6(9)3(7-22(10,11)12)5(4)21-24(16,17)18;;;/h2-9H,1H2,(H,10,11,12)(H,13,14,15)(H,16,17,18);;;/q;3*+1/p-3/t2-,3-,4-,5-,6?;;;/m1.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRDKLPBWDHGMF-FRWAFGSFSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)NS(=O)(=O)[O-])OS(=O)(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)NS(=O)(=O)[O-])OS(=O)(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10NNa3O14S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl phenylalanine](/img/structure/B587285.png)
![(3aR,4R,6E,10E,11aR)-10-methyl-4-[(Z)-2-methylbut-2-enoyl]oxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B587287.png)
![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropionic Aldehyde](/img/structure/B587288.png)

![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide](/img/structure/B587292.png)







